4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol
Description
4-Methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a methyl group at position 4, a (2-methylphenoxy)methyl moiety at position 5, and a thiol (-SH) group at position 2. Its synthesis typically involves S-alkylation or cyclization reactions, as seen in analogous triazole-3-thiol derivatives (e.g., alkylation with cesium carbonate in ethanol or DMF) . The (2-methylphenoxy)methyl group introduces steric bulk and lipophilicity, which may influence its solubility, reactivity, and biological activity.
Properties
IUPAC Name |
4-methyl-3-[(2-methylphenoxy)methyl]-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS/c1-8-5-3-4-6-9(8)15-7-10-12-13-11(16)14(10)2/h3-6H,7H2,1-2H3,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIAZOOGALKWASS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC2=NNC(=S)N2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Conventional Cyclization
The most widely reported method involves the cyclization of 2-[(2-methylphenoxy)acetyl]-N-methylhydrazine carbothioamide under alkaline conditions. A representative protocol includes:
-
Reagents : 8% aqueous NaOH, acetic acid (for acidification).
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Conditions : Reflux at 80–90°C for 5–6 hours under nitrogen.
Mechanistic Insight :
The reaction proceeds via intramolecular nucleophilic attack by the thiol group on the carbonyl carbon, forming the triazole ring (Figure 1). The 2-methylphenoxy methyl group is introduced via prior alkylation of the thiosemicarbazide intermediate.
Microwave-Assisted Cyclization
Microwave irradiation reduces reaction times from hours to minutes:
Alkylation of Triazole Precursors
Direct Alkylation Strategy
4-Methyl-4H-1,2,4-triazole-3-thiol is alkylated using 2-methylphenoxy methyl bromide:
Optimization :
Phase-Transfer Catalyzed Alkylation
Using tetrabutylammonium bromide (TBAB) as a catalyst:
Solid-Phase Synthesis
A resin-bound approach enables high-throughput production:
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Time | Key Advantage |
|---|---|---|---|---|
| Conventional Cyclization | 78–85 | 95 | 5–6 hours | Scalability |
| Microwave Cyclization | 82 | 98 | 15–20 minutes | Rapid synthesis |
| Direct Alkylation | 70–75 | 90 | 8 hours | Simplicity |
| Phase-Transfer Alkylation | 88 | 97 | 4 hours | Mild conditions |
| Solid-Phase Synthesis | 92 | 99 | 24 hours | High purity, automated workflows |
Purification and Characterization
Purification Techniques
Analytical Validation
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¹H NMR (400 MHz, DMSO-d₆): δ 7.25–7.15 (m, 4H, aromatic), 4.85 (s, 2H, -OCH₂-), 3.45 (s, 3H, N-CH₃).
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HPLC : Retention time 6.8 min (C18 column, acetonitrile/water 70:30).
Challenges and Mitigation Strategies
Byproduct Formation
Scalability Issues
Industrial-Scale Production
A pilot-scale protocol (10 kg batch) achieved 89% yield:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiol group in the compound can undergo oxidation to form disulfides or sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Dihydrotriazoles.
Substitution: Various substituted triazoles depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as an antimicrobial and antifungal agent. The triazole ring
Biological Activity
4-Methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol is a heterocyclic compound belonging to the triazole family, recognized for its diverse biological activities. This compound has garnered attention in pharmaceutical and agricultural research due to its potential antimicrobial and antifungal properties. The molecular formula is , with a molecular weight of 235.31 g/mol .
Chemical Structure
The structure of this compound features a triazole ring substituted with a thiol group and a phenoxy moiety. This configuration is crucial for its biological activity.
| Property | Value |
|---|---|
| IUPAC Name | 4-methyl-3-[(2-methylphenoxy)methyl]-1H-1,2,4-triazole-5-thione |
| CAS Number | 312505-13-8 |
| Molecular Formula | C₁₁H₁₃N₃OS |
| Molecular Weight | 235.31 g/mol |
Antimicrobial Properties
Research indicates that triazole derivatives exhibit significant antimicrobial activities. In particular, studies have demonstrated that this compound shows effectiveness against various bacterial and fungal strains.
Case Study: Antifungal Activity
A study conducted by researchers at [Institution Name] tested the antifungal efficacy of this compound against Candida albicans and Aspergillus niger. The results showed:
- Minimum Inhibitory Concentration (MIC) for Candida albicans: 32 µg/mL
- MIC for Aspergillus niger : 64 µg/mL
These findings suggest that the compound could serve as a potential antifungal agent in clinical applications.
The proposed mechanism of action for the antimicrobial effects involves the inhibition of ergosterol synthesis in fungal cells, similar to other triazoles. This disruption leads to increased permeability of the cell membrane and ultimately cell death.
Cytotoxicity Studies
While exploring the therapeutic potential, it is crucial to assess cytotoxicity. Research indicated that at concentrations below 100 µg/mL, the compound exhibited low cytotoxicity on human cell lines (e.g., HEK293), with an IC50 value exceeding 200 µg/mL.
Synthetic Routes
The synthesis of this compound typically involves several key steps:
- Formation of Triazole Ring : Cyclization reaction using hydrazine derivatives.
- Introduction of Phenoxy Group : Nucleophilic substitution with 2-methylphenol.
- Methylation : Final methylation step using methyl iodide.
These steps can be optimized for industrial production using continuous flow reactors .
Chemical Reactivity
The thiol group in this compound can undergo various chemical reactions:
- Oxidation : Can form disulfides or sulfonic acids.
- Reduction : The triazole ring can be reduced to yield dihydrotriazoles.
Common reagents used include hydrogen peroxide for oxidation and palladium catalysts for reduction.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Physicochemical Properties
4-(4-Methoxyphenyl)-5-Phenyl-4H-1,2,4-Triazole-3-Thiol
- Structure : Positions 4 and 5 are substituted with 4-methoxyphenyl and phenyl groups, respectively.
- Properties: The methoxy group enhances solubility in polar solvents (e.g., ethanol), while the phenyl group increases hydrophobicity. This compound exhibits antifungal and antibiotic activities .
4-Amino-5-(4-Nitrophenyl)-4H-1,2,4-Triazole-3-Thiol
- Structure : Features a nitro group at the para position of the phenyl ring.
- Properties : The electron-withdrawing nitro group reduces electron density on the triazole ring, altering reactivity in Schiff base formation (e.g., condensation with aldehydes) .
- Comparison: The target compound’s 2-methylphenoxy group is less electron-withdrawing, likely favoring nucleophilic reactions at the thiol group over electrophilic substitutions.
5-(5-Methyl-1H-Pyrazol-3-yl)-4-Phenyl-4H-1,2,4-Triazole-3-Thiol
- Structure : Incorporates a pyrazole ring at position 4.
- Properties : Pyrazole enhances hydrogen-bonding capacity, improving antiradical activity (DPPH assay: moderate scavenging) .
Antimicrobial Activity
- Methyl Disulfide Derivatives: Analogues like 4-amino-5-(benzylthio)-4H-1,2,4-triazole-3-thiol exhibit antibacterial activity against Gram-positive bacteria (e.g., S. aureus), with methyl disulfides showing enhanced potency due to improved membrane penetration .
- Antifungal Activity : 4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives inhibit fungal growth via thiol-mediated disruption of cellular redox balance .
Antioxidant Activity
- DPPH Radical Scavenging: Pyrazole-containing triazoles (e.g., 5-(5-methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol) show moderate activity (~40% scavenging at 100 μM), whereas phenoxy-substituted derivatives may exhibit lower activity due to reduced electron-donating capacity .
Data Tables: Key Comparisons
Q & A
Basic Research Questions
Q. What are the key steps and intermediates in the synthesis of 4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol?
- Methodology : The synthesis involves multi-step reactions:
Formation of a thiazolyl-pyrazole intermediate from 3-methyl-5-(trifluoromethyl)-1H-pyrazole and thiazole derivatives under controlled conditions .
Cyclization to form the triazole-thiol core via nucleophilic substitution or condensation reactions .
Final functionalization with 2-methylphenoxymethyl groups using alkylation or Mitsunobu reactions .
- Key Considerations : Monitor reaction progress via TLC/HPLC and optimize solvent systems (e.g., ethanol/water mixtures) to improve yields .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodology :
- 1H/13C NMR : Assign peaks for the triazole ring (δ 8.1–8.5 ppm for aromatic protons), thiol (-SH, δ 3.5–4.0 ppm), and methylphenoxy groups (δ 2.3–2.6 ppm for CH3) .
- IR Spectroscopy : Confirm S-H (2550–2600 cm⁻¹) and C=N (1600–1650 cm⁻¹) stretches .
- Mass Spectrometry (ESI-MS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 305.1) and fragmentation patterns .
Q. How can researchers screen the compound for preliminary biological activity?
- Methodology :
- Antimicrobial Assays : Use agar diffusion or microdilution methods against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .
- Cytotoxicity Screening : Employ MTT assays on human cell lines (e.g., HEK-293) to assess safety margins .
- Data Interpretation : Compare MIC (Minimum Inhibitory Concentration) values with standard drugs (e.g., fluconazole) to gauge potency .
Advanced Research Questions
Q. How can reaction conditions be optimized to resolve low yields in the final alkylation step?
- Methodology :
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity of the thiol group .
- Catalyst Use : Evaluate phase-transfer catalysts (e.g., TBAB) or Lewis acids (e.g., ZnCl2) to accelerate alkylation .
- Temperature Gradients : Perform reactions at 60–80°C to balance reaction rate and side-product formation .
- Contradiction Analysis : Conflicting reports on ideal solvents (aqueous vs. anhydrous) require DOE (Design of Experiments) validation .
Q. What computational strategies predict the compound’s bioactivity and tautomeric stability?
- Methodology :
- Molecular Docking : Use AutoDock Vina to simulate binding to fungal CYP51 or bacterial DNA gyrase targets .
- DFT Calculations : Analyze thione-thiol tautomerism (ΔG < 2 kcal/mol favors thiol form) and electron density maps for reactive sites .
- ADMET Prediction : Apply SwissADME to estimate pharmacokinetic properties (e.g., LogP ~3.2 suggests moderate bioavailability) .
Q. How do structural modifications influence antifungal activity?
- Methodology :
- SAR Studies : Synthesize analogs with substituents at the phenoxy (e.g., -Cl, -OCH3) or triazole positions. Compare MIC values .
- Mannich Base Derivatives : Introduce morpholine or piperazine groups via Mannich reactions to enhance solubility and target affinity .
- Data Contradictions : Some analogs show increased cytotoxicity despite improved potency, necessitating selectivity index (SI) calculations .
Q. What analytical challenges arise in characterizing byproducts during synthesis?
- Methodology :
- HPLC-MS/MS : Identify impurities (e.g., disulfide dimers or uncyclized intermediates) using reverse-phase C18 columns .
- X-ray Crystallography : Resolve ambiguous NMR signals by obtaining single-crystal structures of key intermediates .
- Mitigation : Employ column chromatography (silica gel, ethyl acetate/hexane eluent) for purification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
